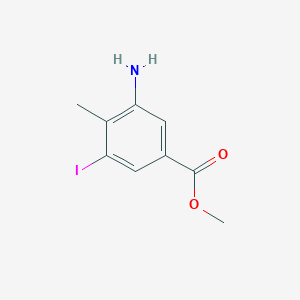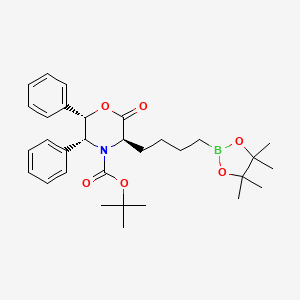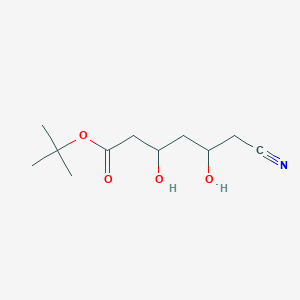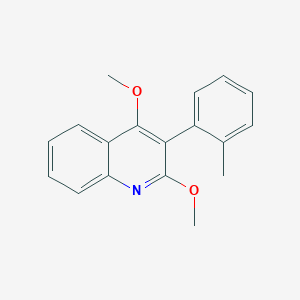![molecular formula C15H18N2O3 B8602909 3-(1,4-dioxaspiro[4.5]decan-8-yl)-1H-benzimidazol-2-one](/img/structure/B8602909.png)
3-(1,4-dioxaspiro[4.5]decan-8-yl)-1H-benzimidazol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,4-Dioxaspiro[45]decan-8-yl)-1H-benzo[d]imidazol-2(3H)-one is a complex organic compound that features a unique spirocyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,4-dioxaspiro[4.5]decan-8-yl)-1H-benzimidazol-2-one typically involves the reaction of benzimidazole derivatives with spirocyclic ketones. One common method involves the use of cyclohexanone and benzimidazole in the presence of a suitable catalyst under controlled conditions. The reaction is often carried out in an organic solvent such as dichloromethane or ethanol, with the temperature maintained between 25-50°C .
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(1,4-Dioxaspiro[4.5]decan-8-yl)-1H-benzo[d]imidazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzimidazole derivatives.
Applications De Recherche Scientifique
1-(1,4-Dioxaspiro[4.5]decan-8-yl)-1H-benzo[d]imidazol-2(3H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Potential use as a precursor for the synthesis of advanced materials or polymers.
Mécanisme D'action
The mechanism of action of 3-(1,4-dioxaspiro[4.5]decan-8-yl)-1H-benzimidazol-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The spirocyclic structure allows for unique interactions with biological molecules, potentially leading to specific biological effects.
Comparaison Avec Des Composés Similaires
1,4-Dioxaspiro[4.4]nonane: Similar spirocyclic structure but with a different ring size.
1,4-Dioxaspiro[4.5]decane: Similar spirocyclic structure without the benzimidazole moiety.
Benzimidazole Derivatives: Compounds with similar benzimidazole structures but different substituents.
Uniqueness: 1-(1,4-Dioxaspiro[4.5]decan-8-yl)-1H-benzo[d]imidazol-2(3H)-one is unique due to its combination of a spirocyclic structure and a benzimidazole moiety. This combination allows for unique chemical reactivity and potential biological activity, distinguishing it from other similar compounds .
Propriétés
Formule moléculaire |
C15H18N2O3 |
|---|---|
Poids moléculaire |
274.31 g/mol |
Nom IUPAC |
3-(1,4-dioxaspiro[4.5]decan-8-yl)-1H-benzimidazol-2-one |
InChI |
InChI=1S/C15H18N2O3/c18-14-16-12-3-1-2-4-13(12)17(14)11-5-7-15(8-6-11)19-9-10-20-15/h1-4,11H,5-10H2,(H,16,18) |
Clé InChI |
FTOHEJQTHITDQC-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CCC1N3C4=CC=CC=C4NC3=O)OCCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


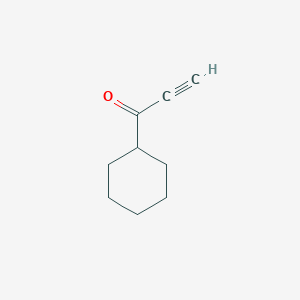

![{1-[4-(Benzyloxy)phenyl]ethenyl}(tributyl)stannane](/img/structure/B8602842.png)
![Methyl 4-{[(2S)-butan-2-yl]oxy}benzoate](/img/structure/B8602845.png)



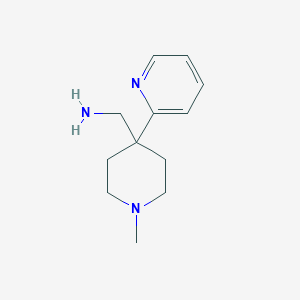
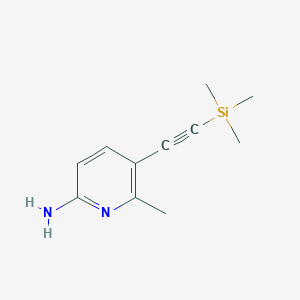
![2,3-dihydro-9-methyl-1H-pyrrolo[1,2-a]indol-1-one](/img/structure/B8602898.png)
